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molecular formula C10H7Cl2NO B1343887 Quinoline-6-carbonyl chloride hydrochloride CAS No. 158000-98-7

Quinoline-6-carbonyl chloride hydrochloride

Cat. No. B1343887
M. Wt: 228.07 g/mol
InChI Key: QXRUURIWNYPMGL-UHFFFAOYSA-N
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Patent
US07053104B2

Procedure details

6-Quinolinecarboxylic acid was refluxed in thionyl chloride for 30 min. The excess thionyl chloride was then removed by rotary evaporation (90° C.) to provide 6-quinolinecarbonyl chloride hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([OH:13])=O)=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:16])=O>>[ClH:16].[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([Cl:16])=[O:13])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was then removed by rotary evaporation (90° C.)

Outcomes

Product
Name
Type
product
Smiles
Cl.N1=CC=CC2=CC(=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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